molecular formula C12H15N3 B3161126 (4-Piperazin-1-ylphenyl)acetonitrile CAS No. 868244-47-7

(4-Piperazin-1-ylphenyl)acetonitrile

Cat. No.: B3161126
CAS No.: 868244-47-7
M. Wt: 201.27 g/mol
InChI Key: ZVJSBJRCFXQOHX-UHFFFAOYSA-N
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Description

(4-Piperazin-1-ylphenyl)acetonitrile (CAS 868244-47-7) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged scaffold frequently found in FDA-approved pharmaceuticals due to its ability to optimize drug-like properties and serve as a conformational constraint . The molecular structure, which combines the piperazine moiety with a phenylacetonitrile group, offers researchers two primary sites for chemical modification, facilitating the rapid exploration of structure-activity relationships (SAR). The piperazine ring is a common feature in drugs targeting a wide range of therapeutic areas. Its incorporation into novel compounds is a established strategy in oncology research, as piperazine-containing molecules have demonstrated potent activity by inducing apoptosis in cancer cell lines . Furthermore, the piperazine scaffold is extensively utilized in the development of central nervous system (CNS) agents, with applications in researching neurodegenerative diseases such as Parkinson's . The presence of the nitrile group (-CN) adds significant synthetic utility, as it can act as a versatile intermediate for further transformations into other functional groups, such as carboxylic acids or amines, or contribute to molecular interactions with biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-6-5-11-1-3-12(4-2-11)15-9-7-14-8-10-15/h1-4,14H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSBJRCFXQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Piperazine Chemistry and Arylacetonitriles

(4-Piperazin-1-ylphenyl)acetonitrile belongs to the broad class of piperazine (B1678402) derivatives, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. mdpi.com This structural feature imparts a range of desirable physicochemical properties, making the piperazine scaffold a "privileged structure" in drug discovery. nih.gov The piperazine moiety is known to enhance aqueous solubility and can be readily modified to fine-tune the pharmacological profile of a molecule. mdpi.comnih.gov

Simultaneously, the compound is classified as an arylacetonitrile. Arylacetonitriles are characterized by an aromatic ring attached to a cyanomethyl group (-CH₂CN). nih.gov This functional group is a versatile building block in organic synthesis, readily participating in various chemical transformations to create more complex molecules. nih.gov The nitrile group itself is a key component in many pharmaceuticals and fine chemicals. nih.gov

Research Significance of the Phenylpiperazine and Acetonitrile Moieties

The phenylpiperazine moiety, a core component of (4-Piperazin-1-ylphenyl)acetonitrile, is a well-established pharmacophore in medicinal chemistry. It is found in numerous approved drugs, particularly those targeting the central nervous system (CNS). nih.govbenthamscience.com The interaction of the piperazine (B1678402) nitrogen atoms with biological targets, such as G-protein coupled receptors, can be modulated by the substituents on the phenyl ring and the other nitrogen atom. nih.govnih.gov This allows for the design of ligands with specific affinities for various receptors, including serotonergic and dopaminergic receptors, which are implicated in a range of neurological and psychiatric disorders. nih.govnih.gov Research into arylpiperazine derivatives has also expanded into oncology, with some compounds showing potential as anticancer agents. mdpi.com

The acetonitrile (B52724) moiety also holds considerable significance in research. It is a valuable synthon in organic chemistry, serving as a source of a two-carbon unit or a nitrogen atom in the construction of more complex molecular architectures. uni.lu In the context of medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, to modulate the biological activity and pharmacokinetic properties of a molecule. nih.gov

Scope and Objectives of Research on 4 Piperazin 1 Ylphenyl Acetonitrile

Strategies for Constructing the Piperazine (B1678402) Ring System

The formation of the piperazine ring is a critical step in the synthesis of numerous pharmacologically active compounds. Several classical and modern synthetic strategies can be employed to construct this heterocyclic scaffold, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of N-aryl piperazine synthesis. This can be achieved through two primary pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a piperazine with an aryl halide bearing electron-withdrawing groups ortho or para to the leaving group. For the synthesis of a precursor to this compound, this would typically involve reacting piperazine with a compound like 4-fluorobenzonitrile or 4-chlorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen. nih.govlibretexts.orgmasterorganicchemistry.com The reaction is often carried out at elevated temperatures in a polar aprotic solvent such as DMSO or DMF. researchgate.net A base, such as potassium carbonate or triethylamine, is commonly used to neutralize the hydrogen halide formed during the reaction. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for forming C-N bonds, particularly for aryl amines. nih.govacsgcipr.org It allows for the coupling of aryl halides or triflates with amines under milder conditions than typically required for SNAr reactions and is tolerant of a wider range of functional groups. nih.govmdpi.com In the context of synthesizing the this compound scaffold, this would involve coupling piperazine (often mono-protected, e.g., with a Boc group) with an aryl halide like 4-bromophenylacetonitrile. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). rsc.orgresearchgate.netnih.gov The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. acsgcipr.org

MethodTypical ReactantsKey Reagents/CatalystsGeneral Conditions
SNArPiperazine + Activated Aryl Halide (e.g., 4-fluorobenzonitrile)Base (e.g., K₂CO₃)High temperature, Polar aprotic solvent (e.g., DMSO)
Buchwald-Hartwig AminationPiperazine (or mono-protected) + Aryl Halide (e.g., 4-bromophenylacetonitrile)Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu)Inert atmosphere, Organic solvent (e.g., Toluene, Dioxane)

Reductive Amination Approaches

Reductive amination provides an alternative route to N-aryl piperazines, typically starting from an aniline derivative. bohrium.com This two-step, one-pot process involves the formation of an enamine or imine intermediate, which is then reduced to the corresponding amine. While direct reductive amination to form an N-aryl bond is less common for this specific scaffold, related approaches can be envisioned. For instance, a suitably functionalized aniline could be reacted with a bis-electrophile to form a piperazine precursor, which is then cyclized.

A more direct application of reductive amination is in the N-alkylation of a pre-formed piperazine ring, a common strategy for introducing substituents onto the piperazine nitrogen. mdpi.com For example, a pre-formed 1-phenylpiperazine could be further functionalized using this method. The reaction typically involves condensing the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.comchemicalbook.com

Cyclization Reactions for Piperazine Formation

The piperazine ring can be constructed through intramolecular cyclization reactions. A common and direct method involves the reaction of an N-substituted aniline with bis(2-chloroethyl)amine hydrochloride. researchgate.netresearchgate.net In this reaction, the aniline nitrogen first displaces one of the chlorides, and the resulting intermediate undergoes an intramolecular cyclization to form the piperazine ring. This approach is particularly useful for synthesizing N-aryl piperazines from readily available anilines. For instance, 4-aminobenzonitrile could be reacted with bis(2-chloroethyl)amine in a high-boiling solvent like diethylene glycol monomethyl ether to yield 4-(piperazin-1-yl)benzonitrile, a direct precursor to the target molecule. researchgate.netnih.gov

Starting MaterialsKey ReagentProductGeneral Conditions
Aniline derivative (e.g., 4-aminobenzonitrile)Bis(2-chloroethyl)amine hydrochlorideN-Aryl piperazineHigh temperature, High-boiling solvent (e.g., Diglyme)

Another cyclization strategy involves the use of manganese(III) acetate-mediated radical cyclizations of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to form piperazine-containing dihydrofuran molecules. nih.gov While not a direct route to the target compound, this demonstrates the utility of cyclization reactions in building complex molecules around a piperazine core.

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example that can be adapted for the synthesis of piperazine derivatives. nih.govmdpi.comresearchgate.netnih.gov

The split-Ugi methodology, a modification of the classic Ugi reaction, is suitable for bis-secondary diamines like piperazine. nih.gov This approach involves the reaction of piperazine, a carbonyl component (like formaldehyde), an isocyanide, and a carboxylic acid. The resulting Ugi product can then be further modified. While not a direct route to this compound, MCRs provide a powerful tool for generating libraries of structurally diverse piperazine derivatives for further chemical exploration. nih.govresearchgate.net

Approaches for Incorporating the Phenylacetonitrile (B145931) Moiety

Once the N-phenylpiperazine core is established, or if starting with 1-phenylpiperazine, the final step is the introduction of the cyanomethyl group onto the second nitrogen of the piperazine ring.

N-Alkylation with Haloacetonitriles

The most direct method for introducing the cyanomethyl group is through N-alkylation of a pre-formed piperazine with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile, displacing the halide from the haloacetonitrile. ambeed.comresearchgate.net

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct. nih.gov A polar aprotic solvent like acetonitrile or DMF is commonly used. To favor mono-alkylation and avoid the formation of quaternary ammonium salts, it is often advantageous to use a protecting group on one of the piperazine nitrogens if starting from unsubstituted piperazine, or to use a large excess of the piperazine starting material. researchgate.net A recent study detailed a three-component reaction for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which proceeds via an SN2 mechanism, highlighting the utility of this approach for incorporating an acetonitrile moiety onto a piperazine scaffold. nih.gov

Piperazine SubstrateAlkylating AgentKey ReagentsReaction Type
1-PhenylpiperazineBromoacetonitrile or ChloroacetonitrileBase (e.g., K₂CO₃)Nucleophilic Substitution (SN2)

Functionalization Strategies Involving the Acetonitrile Group

The acetonitrile group of this compound is a versatile functional handle that can undergo a range of chemical transformations to yield a variety of derivatives. The acidic nature of the α-protons to the nitrile group allows for deprotonation by a suitable base, forming a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, enabling the introduction of diverse substituents at the benzylic position.

Common functionalization strategies include:

Alkylation: The carbanion can be alkylated using alkyl halides to introduce alkyl chains of varying lengths and complexities.

Aldol-type condensation: Reaction with aldehydes and ketones can lead to the formation of α,β-unsaturated nitrile derivatives or β-hydroxynitriles, depending on the reaction conditions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-piperazin-1-ylphenyl)acetic acid, or the amide, 2-(4-piperazin-1-ylphenyl)acetamide. These derivatives serve as valuable intermediates for further functionalization, such as esterification or the Hofmann rearrangement.

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(4-piperazin-1-ylphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to β-phenylethylamine derivatives.

Table 1: Functionalization Reactions of the Acetonitrile Group
Reaction TypeReagents and ConditionsProduct Type
AlkylationBase (e.g., NaH, LDA), Alkyl halide (R-X)α-Alkyl-(4-piperazin-1-ylphenyl)acetonitrile
Aldol CondensationBase, Aldehyde/Ketone (RCHO/RCOR')α,β-Unsaturated or β-Hydroxynitriles
Hydrolysis (Acid)H3O+, Heat(4-Piperazin-1-ylphenyl)acetic acid
Hydrolysis (Base)OH-, H2O, Heat2-(4-Piperazin-1-ylphenyl)acetamide
ReductionLiAlH4 or H2/Catalyst2-(4-Piperazin-1-ylphenyl)ethanamine

Formation of Acylnitriles

The conversion of the acetonitrile group in this compound to an acylnitrile (a nitrile attached to a carbonyl group) is a challenging transformation that often requires multi-step procedures. A plausible, though not widely documented, synthetic route could involve the following conceptual steps:

Oxidation: The benzylic carbon could be oxidized to a carbonyl group. This is a non-trivial step due to the presence of the piperazine ring, which is susceptible to oxidation.

Cyanation: The resulting α-keto compound could then undergo cyanation.

A more direct, yet still challenging, approach could involve the acylation of the carbanion generated from this compound with a suitable acylating agent. However, this reaction is often complicated by side reactions, such as self-condensation of the starting material.

A common method for the synthesis of related β-oxonitriles involves the reaction of the acetonitrile anion with an ester. This would yield a β-ketonitrile rather than a direct acylnitrile from the starting material.

Advanced Synthetic Transformations and Functionalization

Catalytic Reactions (e.g., Palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and widely employed method for the synthesis of N-arylpiperazines, including this compound. researchgate.netmdpi.comorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a common approach involves the reaction of 4-bromophenylacetonitrile with piperazine. The use of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky electron-rich phosphine ligand, like a biarylphosphine, is crucial for achieving high yields and good functional group tolerance. mdpi.com A base, typically a hindered alkoxide like sodium tert-butoxide, is required to facilitate the catalytic cycle. researchgate.netmdpi.com

The reaction conditions are generally mild and can be adapted to a range of substrates. The choice of ligand is critical and can significantly influence the reaction's efficiency. The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide array of this compound derivatives by varying the substituents on either the aryl halide or the piperazine starting materials.

Table 2: Key Components of Palladium-Catalyzed Amination for this compound Synthesis
ComponentExamplesRole in Reaction
Aryl Halide4-Bromophenylacetonitrile, 4-ChlorophenylacetonitrileSource of the phenylacetonitrile moiety
AminePiperazine, Substituted piperazinesSource of the piperazine moiety
Palladium CatalystPd(OAc)2, Pd2(dba)3Facilitates the C-N bond formation
LigandBiarylphosphines (e.g., tBuBrettPhos)Stabilizes the palladium catalyst and promotes the reaction
BaseNaOtBu, K3PO4Activates the amine and facilitates the catalytic cycle

Nitro Group Reduction and Subsequent Functionalization

An alternative synthetic strategy for this compound involves the reduction of a nitro group precursor, followed by the introduction of the piperazine moiety. This approach typically begins with 4-nitrophenylacetonitrile, which is readily available.

The nitro group can be reduced to an amino group under various conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or by using chemical reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. The resulting 4-aminophenylacetonitrile is a key intermediate.

Subsequent functionalization of the amino group to introduce the piperazine ring can be achieved through several methods:

Reaction with bis(2-chloroethyl)amine: This classic method involves the direct alkylation of the aniline derivative with bis(2-chloroethyl)amine to form the piperazine ring.

Reductive amination: The aniline can be reacted with a suitable piperazine precursor containing a carbonyl group, followed by reduction.

Buchwald-Hartwig amination: While more commonly used to form the N-aryl bond, variations of this reaction can also be employed for the subsequent functionalization steps.

This multi-step approach offers a versatile route to a variety of derivatives, as modifications can be introduced at different stages of the synthesis.

Application of Protecting Group Strategies in Synthesis

The use of protecting groups is often essential in the synthesis of this compound and its derivatives, particularly when dealing with the piperazine moiety. researchgate.net Piperazine has two secondary amine groups, and their similar reactivity can lead to undesired side reactions, such as dialkylation or diarylation.

To achieve selective functionalization at one of the nitrogen atoms, a protecting group is typically employed. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for one of the piperazine nitrogens. N-Boc-piperazine is commercially available and allows for the selective reaction at the unprotected nitrogen. mdpi.comgoogle.com

For instance, in the Palladium-catalyzed amination of 4-bromophenylacetonitrile, using N-Boc-piperazine ensures that only mono-arylation occurs. mdpi.comgoogle.com The Boc group can then be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound.

This protecting group strategy provides a high degree of control over the synthesis, enabling the preparation of specifically substituted piperazine derivatives.

Table 3: Common Protecting Groups in Piperazine Synthesis
Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)2O, BaseStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformate, BaseCatalytic hydrogenation (H2/Pd-C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine)

Exploration of Biocatalytic Approaches in Piperazine Synthesis

While the application of biocatalysis in the specific synthesis of this compound is not extensively documented, the field of enzymatic synthesis offers promising potential for the development of greener and more efficient routes to piperazine derivatives. Biocatalysts, such as enzymes, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Potential biocatalytic approaches that could be explored for the synthesis of this compound and its analogs include:

Transaminases: These enzymes catalyze the transfer of an amino group from a donor to a keto-acid acceptor. A transaminase could potentially be used to introduce an amino group to a suitable precursor, which could then be further elaborated to form the piperazine ring. google.comgoogle.comnih.govmdpi.com

Lipases: Lipases are widely used for the synthesis and resolution of esters and amides. researchgate.netnih.govmdpi.comnih.govrsc.org They could be employed in the kinetic resolution of chiral piperazine derivatives or in the formation of amide linkages in more complex analogs.

Nitrile Hydratases: These enzymes can hydrate nitriles to amides under mild conditions, offering a green alternative to chemical hydrolysis.

The development of bespoke enzymes through directed evolution and protein engineering could pave the way for novel biocatalytic routes to functionalized piperazines, although significant research is still required in this area.

Chemical Reactivity and Mechanistic Investigations

Functional Group Transformations on the Acetonitrile (B52724) Moiety

The acetonitrile group (-C≡N) in (4-Piperazin-1-ylphenyl)acetonitrile is a versatile functional group that can be converted into several other important chemical moieties. organic-synthesis.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions.

To a Carboxylic Acid: Complete hydrolysis yields the corresponding phenylacetic acid derivative, (4-piperazin-1-ylphenyl)acetic acid.

To an Amide: Partial hydrolysis can afford the corresponding amide, 2-(4-piperazin-1-ylphenyl)acetamide.

Reduction: The nitrile group can be reduced to a primary amine.

To a Primary Amine: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., with Pd/C or Raney Ni), the acetonitrile group is converted to a 2-aminoethyl group, yielding 2-(4-piperazin-1-ylphenyl)ethanamine. organic-synthesis.com

Pinner Reaction: Treatment of the nitrile with an alcohol in the presence of an acid catalyst (like HCl) can produce an imino ether salt, which can be subsequently hydrolyzed to form an ester. organic-synthesis.com

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a wide range of other compounds.

Reactivity of the Piperazine (B1678402) Nitrogen Atoms (e.g., Nucleophilicity, Basicity, Protonation States)

The piperazine ring contains two nitrogen atoms with distinct reactivity profiles due to their chemical environments.

N1 Nitrogen (Aryl-substituted): The nitrogen atom directly attached to the phenyl ring (N1) exhibits significantly reduced basicity and nucleophilicity. This is due to the delocalization of its lone pair of electrons into the aromatic π-system, an electron-withdrawing resonance effect.

N4 Nitrogen (Alkyl-substituted): The secondary amine nitrogen (N4) behaves as a typical aliphatic amine. It is the primary center of basicity and nucleophilicity in the molecule. masterorganicchemistry.com

Basicity and Protonation: The N4 nitrogen is readily protonated under physiological or acidic conditions, forming a piperazinium cation. nih.govnih.gov The basicity of this nitrogen can be modulated by substituents. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Generally, secondary amines have the highest protonation constants in aqueous solutions. nih.gov The presence of electron-withdrawing groups can decrease basicity. cambridgemedchemconsulting.com For instance, comparing piperidine (B6355638) with morpholine (B109124), the electron-withdrawing oxygen atom in morpholine significantly reduces its nucleophilicity. masterorganicchemistry.com

Nucleophilicity: The N4 nitrogen is a potent nucleophile and can participate in a variety of reactions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents. nih.govmdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov

The nucleophilicity of amines generally increases with basicity, following the trend of NH₃ < primary amines < secondary amines. masterorganicchemistry.com However, steric hindrance can significantly reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Interactive Table: Factors Influencing Piperazine Nitrogen Reactivity


Nitrogen AtomHybridizationKey CharacteristicsTypical Reactions
N1 (Aryl-substituted)sp2-likeReduced basicity and nucleophilicity due to lone pair delocalization into the phenyl ring.Primarily involved in maintaining the aromatic system's electronic properties.
N4 (Alkyl-substituted)sp3Acts as a typical secondary aliphatic amine; primary site of basicity and nucleophilicity.Protonation, N-Alkylation, N-Acylation, N-Sulfonylation.

Aromatic Ring Functionalization and Regioselectivity in Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring. msu.edu

Piperazin-1-yl Group: The nitrogen atom attached to the ring has a lone pair of electrons that it can donate into the aromatic system through resonance. This makes the piperazinyl group a strong activating and ortho, para-directing group. libretexts.orgyoutube.com It increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

Cyanomethyl Group (-CH₂CN): This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the nitrile.

In an electrophilic aromatic substitution reaction on this compound, the powerful ortho, para-directing effect of the activating piperazinyl group dominates. fiveable.me Since the para position is already occupied by the cyanomethyl group, incoming electrophiles will be directed primarily to the two equivalent ortho positions (C2 and C6) relative to the piperazine substituent.

The general mechanism for EAS involves a two-step process:

Formation of the Arenium Ion: The electrophile attacks the π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. fiveable.me

Proton Loss: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edu

For substituents that are activators, the arenium ions formed by attack at the ortho and para positions are more stabilized by resonance, leading to faster reaction rates for these pathways compared to meta-attack. libretexts.orgyoutube.com

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound can be finely tuned by introducing additional substituents on either the phenyl ring or the N4 nitrogen of the piperazine moiety.

Substituents on the Phenyl Ring:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., -OCH₃, -CH₃) to the phenyl ring further increases its electron density, enhancing the rate of electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -Cl, -F, -CF₃) decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. nih.gov These groups also decrease the basicity of the N1 piperazine nitrogen. The position of these substituents will also influence the regioselectivity of further substitution reactions. nih.govnih.gov

Substituents on the N4 Piperazine Nitrogen: Modifying the N4 position has a profound impact on the molecule's properties.

Alkyl Groups: Small alkyl groups generally maintain or slightly increase the basicity and nucleophilicity of the N4 nitrogen. cambridgemedchemconsulting.com However, bulky groups can decrease nucleophilicity due to steric hindrance. nih.gov

Acyl or Sulfonyl Groups: Attaching electron-withdrawing acyl (-COR) or sulfonyl (-SO₂R) groups to the N4 nitrogen dramatically reduces its basicity and nucleophilicity, as the lone pair becomes delocalized onto the adjacent carbonyl or sulfonyl oxygen atoms. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This modification can prevent unwanted side reactions at the N4 position.

Interactive Table: Effect of Substituents on Reactivity


Substitution PositionSubstituent TypeEffect on Aromatic Ring (EAS)Effect on N4 Nitrogen Reactivity
Phenyl RingElectron-Donating (e.g., -OCH3)Activation, increased rateMinor increase in N1 basicity
Phenyl RingElectron-Withdrawing (e.g., -Cl, -NO2)Deactivation, decreased rateSignificant decrease in N1 basicity
N4-PiperazineAlkyl (e.g., -CH3)No direct effectMaintains or slightly increases basicity/nucleophilicity
N4-PiperazineAcyl/Sulfonyl (e.g., -COCH3)No direct effectStrongly decreases basicity/nucleophilicity

Advanced Chemical Applications and Derivatization Strategies Non Biological

(4-Piperazin-1-ylphenyl)acetonitrile as a Chemical Synthon

In organic synthesis, a synthon represents a conceptual unit within a molecule that assists in the formation of a specific chemical bond. This compound serves as a practical synthon, providing a pre-formed arylpiperazine core and a reactive cyanomethyl handle for further chemical transformations. The piperazine (B1678402) moiety is a frequently incorporated heterocycle in medicinal chemistry, valued for its ability to influence physicochemical properties like solubility and for its role as a scaffold to orient pharmacophoric groups. nih.gov

The structure of this compound is primed for the synthesis of more elaborate heterocyclic systems. The secondary amine of the piperazine ring is a potent nucleophile, while the nitrile group and the adjacent methylene (B1212753) group offer multiple reaction pathways.

Reactions involving the Piperazine Moiety: The secondary amine (N-H) of the piperazine ring can readily undergo N-alkylation or N-arylation reactions. For instance, it can be reacted with various alkyl halides or activated aryl halides to append new substituents. nih.gov Common synthetic methods for creating N-arylpiperazines include the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov These reactions allow for the integration of the (4-cyanomethylphenyl)piperazine unit into larger, more complex heterocyclic frameworks.

Reactions involving the Nitrile Group: The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form nitrogen-containing heterocycles like tetrazoles. The α-methylene group is activated by the nitrile and the phenyl ring, making it susceptible to deprotonation by a base. The resulting carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, facilitating the construction of new ring systems. For example, tandem reactions involving intramolecular cyclization can lead to fused polycyclic heterocycles. mdpi.com

The following table summarizes potential reactions for building complex heterocycles.

Table 1: Synthetic Transformations for Heterocycle Synthesis

Functional Group Reaction Type Reagents/Conditions Resulting Structure
Piperazine N-H N-Alkylation Alkyl halide (R-X), Base N-Alkylpiperazine derivative
Piperazine N-H Buchwald-Hartwig Amination Aryl halide (Ar-X), Pd catalyst, Ligand, Base N-Arylpiperazine derivative
Nitrile (-CN) [3+2] Cycloaddition Sodium azide (B81097) (NaN₃), Lewis acid Tetrazole ring formation
α-Methylene (-CH₂CN) Condensation Reactions Aldehydes/Ketones, Base Formation of a new carbocyclic or heterocyclic ring

Beyond being a building block for novel heterocycles, this compound is a key intermediate in the multistep synthesis of specifically targeted compounds. Its utility is demonstrated in the preparation of analogues of known biologically active molecules. The piperazine ring is a common feature in drugs targeting the central nervous system, and this synthon provides an efficient entry point to such structures. nih.gov

A general synthetic route might involve an initial reaction at the piperazine nitrogen, followed by modification of the nitrile group, or vice versa. For example, the synthesis of certain kinase inhibitors often involves the coupling of an arylpiperazine with a heterocyclic halide. nih.gov Similarly, the synthesis of sulfur-containing ethyl piperazine compounds, which have shown a range of biochemical activities, can be achieved through multi-step reactions starting from piperazine-based synthons. mdpi.com

The synthesis of p-methoxyphenylacetonitrile, a related compound, illustrates a classic method where an alcohol is first converted to a halide and then displaced by cyanide. orgsyn.org A similar Williamson ether synthesis-like approach could be envisioned for preparing this compound itself, followed by its use in further synthetic steps.

Derivatization for Enhanced Analytical Performance

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis. For this compound, which lacks a strong native chromophore or fluorophore, derivatization is crucial for achieving low detection limits using common analytical techniques. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection is a workhorse of analytical laboratories. To detect trace levels of piperazine-containing compounds like this compound, derivatization with a reagent that introduces a highly absorbing (chromophoric) or fluorescent (fluorophoric) tag is necessary. researchgate.net

The secondary amine of the piperazine ring is the primary site for such derivatization.

Chromophoric Derivatization: Reagents like 4-Chloro-7-nitrobenzofuran (NBD-Cl) react with secondary amines to form stable, UV-active derivatives. This reaction allows for the quantification of piperazine at low levels using standard HPLC-UV equipment. researchgate.net

Fluorophoric Derivatization: For even greater sensitivity, fluorescent tags are used. Dansyl chloride (DNS-Cl) is a classic reagent that reacts with amines to yield intensely fluorescent sulfonamide adducts. researchgate.net Another common agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which also imparts high fluorescence to the target analyte.

The following table details common derivatizing agents.

Table 2: Derivatizing Agents for Spectroscopic Enhancement

Agent Abbreviation Target Functional Group Detection Method
4-Chloro-7-nitrobenzofuran NBD-Cl Secondary Amine HPLC-UV
Dansyl chloride DNS-Cl Secondary Amine HPLC-FLD

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the selective and sensitive quantification of compounds. nih.gov While this compound can be detected directly, derivatization can improve its chromatographic behavior and the efficiency of its ionization and fragmentation, leading to better sensitivity and specificity. mdpi.com

Derivatization can influence MS detection in several ways:

Improved Ionization: Attaching a group that is easily protonated or deprotonated can enhance signal intensity in electrospray ionization (ESI).

Controlled Fragmentation: A derivatizing tag can introduce a predictable fragmentation pathway in tandem mass spectrometry (MS/MS). The cleavage of the piperazine ring often results in characteristic neutral losses (e.g., m/z 43 for phenylpiperazines), which can be used for selective detection in multiple reaction monitoring (MRM) mode. mdpi.com

Enhanced Chromatographic Separation: Modifying the polarity of the molecule can improve its retention and peak shape on reversed-phase LC columns. nih.gov

For gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility of the analyte. Acetylation of the piperazine nitrogen is a common strategy used in the GC-MS analysis of piperazine derivatives. nih.gov

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, it can be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. nih.gov This indirect approach is valuable for two main reasons:

Assessing the Enantiomeric Purity of a Chiral Reagent: If this compound is used to react with a new, potentially enantiomerically impure chiral reagent, this method can be used to determine the enantiomeric excess of that reagent.

Analysis of Chiral Products: If this compound is used as a synthon in the synthesis of a new chiral molecule, a chiral tag can be appended to the final product to facilitate its enantiomeric separation and analysis.

An ideal CDA should be optically pure, react quickly and quantitatively without causing racemization, and enhance detectability. nih.gov A widely used CDA for amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the secondary amine of the piperazine ring to form diastereomeric carbamates that can be separated by reversed-phase HPLC and detected by fluorescence. nih.gov

This strategy is a cornerstone of chiral metabolomics and can be applied to any synthetic pathway involving the piperazine moiety where control and analysis of stereochemistry are critical. nih.gov

Applications in Materials Science or Catalysis (specific to the compound or close analogs)

The unique structural architecture of this compound, which combines a piperazine ring, a phenyl group, and a nitrile functional group, makes it a promising candidate for advanced applications in non-biological fields such as materials science and catalysis. The piperazine moiety offers versatile coordination capabilities and a robust scaffold, while the phenylacetonitrile (B145931) portion provides avenues for extended electronic conjugation and further functionalization.

The piperazine nucleus is a well-established building block in coordination chemistry, prized for its ability to form stable complexes with a wide range of metal ions. The two nitrogen atoms within the six-membered piperazine ring can act as donor sites, allowing the molecule to function as a versatile ligand. rsc.orgbiointerfaceresearch.com Piperazine and its derivatives have proven to be effective ligands in the formation of metal complexes, owing to their flexible conformation (chair and boat forms) and the capacity for substitution on the nitrogen atoms, which can modulate the electronic and steric properties of the resulting complexes. rsc.orgbiointerfaceresearch.com

In the case of this compound, the molecule presents multiple potential coordination sites: the two nitrogen atoms of the piperazine ring and the nitrogen atom of the nitrile group. This multi-dentate character allows for several possible binding modes to a metal center, as detailed in the table below. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The phenyl ring can further influence the electronic properties of the complex through inductive and resonance effects. The ability of piperazine-based ligands to form both monometallic and bimetallic complexes highlights their structural versatility. biointerfaceresearch.com This versatility makes them valuable components in the design of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Table 1: Potential Coordination Modes of this compound in Metal Complexes

Coordination Mode Description Potential Structural Role
Monodentate Coordination occurs through a single nitrogen atom, typically the N4 of the piperazine ring, leaving other sites available for further reactions. Capping ligand, functional group carrier.
Bidentate (Chelating) Unlikely due to the distance between donor atoms. ---
Bidentate (Bridging) The ligand bridges two different metal centers, using the N1 and N4 atoms of the piperazine ring. Linker in coordination polymers or MOFs.

| Tridentate (Bridging) | The ligand coordinates to two or more metal centers using the two piperazine nitrogens and the nitrile nitrogen. | Node or complex linker in 3D frameworks. |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for its use as a tectonic unit, or building block, in the construction of such assemblies.

The key features enabling this role include:

Hydrogen Bonding: The secondary amine (N-H) of the piperazine ring can act as a hydrogen bond donor, while the tertiary nitrogen atoms and the nitrile nitrogen can act as hydrogen bond acceptors. This allows for the formation of predictable, directional intermolecular networks.

π-π Stacking: The central phenyl ring can participate in π-π stacking interactions with other aromatic systems, leading to the formation of one-dimensional stacks or more complex layered architectures.

Metal-Organic Frameworks (MOFs): As discussed previously, the compound's ability to act as a bridging ligand makes it a prime candidate for constructing MOFs. rsc.org In this context, it would serve as the organic "strut" connecting metal ion "nodes," creating a porous, crystalline material with potential applications in gas storage, separation, or catalysis.

While specific research into supramolecular assemblies of this compound is not extensively documented, the principles derived from studies on analogous piperazine and phenyl-containing molecules strongly support this potential.

Piperazine derivatives have been successfully employed in the development of advanced catalytic systems. rsc.org Their role is often to serve as the backbone for chiral ligands in asymmetric catalysis, where creating a specific three-dimensional environment around a metal center is crucial for achieving high enantioselectivity.

A pertinent example is the use of chiral P,N,N-ligands derived from piperazine in manganese-catalyzed asymmetric reactions. acs.org In one study, a series of piperazine derivatives were incorporated into ligands for the manganese-catalyzed asymmetric formal hydroamination of allylic alcohols. acs.org This process, which proceeds through a "borrowing-hydrogen" strategy, successfully produced chiral γ-amino alcohols with high yields and enantioselectivity (up to 96% ee). acs.org The piperazine unit was a key structural element in the ligand scaffold that imparted the necessary chirality and coordination geometry to the manganese catalyst.

Given this precedent, this compound could serve as a precursor for new ligand designs. The secondary amine of the piperazine ring provides a convenient handle for introducing chiral auxiliaries, while the phenylacetonitrile group could be retained or modified to fine-tune the ligand's electronic and steric properties. The data from related systems demonstrates the high potential of piperazine scaffolds in catalysis.

Table 2: Representative Results for Manganese-Catalyzed Asymmetric Hydroamination Using Piperazine-Derived Ligands (Close Analogs)

Entry Allylic Alcohol Substrate Piperazine Amine Enantiomeric Excess (ee)
1 1-Phenyl-2-propen-1-ol Piperazine 81%
2 1-(2-Naphthyl)-2-propen-1-ol 1-Boc-piperazine 83%
3 1-Phenyl-2-propen-1-ol 1-(4-Fluorophenyl)piperazine 86%
4 1-(2-Naphthyl)-2-propen-1-ol 1-(Pyridin-2-yl)piperazine 85%

Data derived from studies on analogous systems to illustrate the catalytic potential of the piperazine scaffold. acs.org

Q & A

Q. What are the recommended synthetic routes for (4-Piperazin-1-ylphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : React 4-bromophenylacetonitrile with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate piperazine. Monitor reaction progress via TLC or HPLC .
  • Optimization : Vary temperature (80–120°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) to maximize yield. Use acetonitrile as a co-solvent to improve solubility .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile/water mixtures .

Q. How can NMR and HPLC-MS be used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The nitrile group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR. Piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid. Optimize gradient elution (5–95% acetonitrile over 15 min) for baseline separation. Confirm molecular ion [M+H]⁺ via ESI-MS .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors (flash point: 12.8°C; explosive limits: 3–16% v/v) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact, as acetonitrile derivatives can penetrate latex .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How does solvent selection impact the solubility and stability of this compound?

Methodological Answer:

  • Solubility : Test in acetonitrile, DMSO, and ethanol. Acetonitrile (log Pow = -0.54) enhances solubility due to its high polarity, but may induce phase separation at low temperatures .
  • Stability : Store solutions at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to strong acids/bases to prevent nitrile hydrolysis .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • GC-FID : Use a two-level factorial design to optimize injection volume (1–5 µL) and column temperature (40–80°C). Detect impurities (e.g., unreacted piperazine) via retention time matching .
  • LC-UV/MS : Employ a Supelco C8 column with acetonitrile/0.1% TFA in water. Validate method robustness using ICH guidelines (RSD < 2% for retention time) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • QSPR Modeling : Calculate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps) using Gaussian or AMBER. Correlate with experimental data (e.g., binding affinity) to predict bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina. Validate with in vitro assays (IC₅₀) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • SHELXL Refinement : Collect high-resolution (<1.0 Å) X-ray data. Use TWIN/BASF commands to model twinning. Refine anisotropic displacement parameters and validate with R-factor convergence (<5%) .
  • Hydrogen Bonding : Analyze piperazine N-H···N≡C interactions using Mercury. Compare with DFT-optimized geometries .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC every 24 hours. Calculate activation energy (Ea) using Arrhenius plots .
  • Phase Separation : At pH > 8, acetonitrile/water mixtures may stratify. Use low-temperature extraction (-20°C) to isolate the compound .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Anticancer Screening : Use MTT assays on HeLa or MCF-7 cells. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
  • Antimicrobial Testing : Perform microdilution assays (MIC) against S. aureus and E. coli. Include acetonitrile controls to rule out solvent interference .

Q. How can analytical method variances impact the reproducibility of pharmacokinetic studies?

Methodological Answer:

  • Robustness Testing : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) using a full factorial design. Assess resolution and retention time shifts (RSD < 1.5%) .
  • LC-MS/MS Validation : Spike plasma samples with deuterated internal standards. Validate linearity (R² > 0.99), LOD (0.1 ng/mL), and matrix effects (<15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.